(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine

Chiral Building Blocks Stereoselective Synthesis Pralsetinib Manufacturing

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine (free base CAS 1980023-96-8; HCl salt CAS 2097133-17-8) is a chiral heteroarylethanamine that serves as a pivotal synthetic intermediate in the manufacture of pralsetinib (BLU-667). Its core structure features a (1S)-configured ethylamine linker connecting a 4-fluoro-1H-pyrazol-1-yl group to a pyridine ring at the 3-position, which furnishes the stereodefined eastern fragment upon amide coupling during the final assembly of the RET kinase inhibitor.

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
Cat. No. B11937386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)N2C=C(C=N2)F)N
InChIInChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3
InChIKeyVOWGRXGCGYJWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing S-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine: A Chiral Building Block for RET Kinase Inhibitors


(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine (free base CAS 1980023-96-8; HCl salt CAS 2097133-17-8) is a chiral heteroarylethanamine that serves as a pivotal synthetic intermediate in the manufacture of pralsetinib (BLU-667) . Its core structure features a (1S)-configured ethylamine linker connecting a 4-fluoro-1H-pyrazol-1-yl group to a pyridine ring at the 3-position, which furnishes the stereodefined eastern fragment upon amide coupling during the final assembly of the RET kinase inhibitor [1]. The compound is commercially available as both the free base and hydrochloride salt, typically at purities ≥98%, and is recognized in the supply chain as 'Pralsetinib Impurity 2' or 'Pralsetinib Intermediate 2' due to its use as a fully characterized reference standard for ANDA regulatory filings [2].

Why In-Class Analogs Cannot Substitute for S-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine in Pharmaceutical Manufacturing


The (S)-enantiomer of 1-[6-(4-fluoro-1-pyrazolyl)-3-pyridyl]ethanamine is a required, stereospecifically defined starting material for the final-stage amide coupling that constructs the cis-pralsetinib scaffold [1]. Substitution with the (R)-enantiomer (CAS 2054317-97-2) or its racemate would directly yield the incorrect diastereomer, fundamentally altering the drug's binding geometry at the RET kinase active site [2]. Furthermore, other in-class pyrazole-aryl-ethanamine analogues—such as regioisomers lacking the 4-fluoro substituent on the pyrazole or bearing alternative heterocyclic linkers—alter the electronic properties and hydrogen-bonding capacity of the intermediate, compromising the reaction efficiency, purity profile, and traceability required under ICH Q7 and Q11 guidelines for registered starting materials [3]. The compound's explicit inclusion as 'Pralsetinib Impurity 2' in validated HPLC methods establishes it as a compendial-style reference standard, meaning any procurement substitution would invalidate regulatory analytical methods.

Procurement-Grade Evidence: Quantifiable Differentiation of S-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine


Enantiomeric Purity: Single (S)-Enantiomer Versus Racemate for Stereoselective Drug Coupling

Commercial supply of (S)-1-[6-(4-fluoro-1-pyrazolyl)-3-pyridyl]ethanamine HCl (CAS 2097133-17-8) is certified at ≥98% chemical purity by HPLC, with the (S) configuration confirmed by the C[C@H] carbon center in the canonical SMILES notation . By contrast, the (R)-enantiomer (CAS 2054317-97-2) is catalogued as a separate entity with a mirror-image SMILES (C[C@@H]) and distinct chiral identity [1]. In pralsetinib synthesis, coupling the (R)-enantiomer yields the (R,S)-diastereomer rather than the required (cis)-(S) configuration, a stereochemical mismatch that would fail the cis:trans ratio specification of ≥4:1 mandated in the drug substance patent [2]. During the final amidation step, the (S)-amine reacts with the cis-cyclohexanecarboxylic acid partner to provide pralsetinib; use of the racemate would produce an equimolar diastereomeric mixture, reducing yield by 50% and requiring chromatographic resolution of the diastereomers.

Chiral Building Blocks Stereoselective Synthesis Pralsetinib Manufacturing

Validated HPLC Recovery: Impurity 2 Reference Standard for ANDA Analytical Methods

A validated RP-HPLC method using an XBridge C18 column with ethanol and 50 mM formic acid (pH 2.9) achieved resolution >1.5 between pralsetinib and its adjacent impurity peaks, with minimum resolution between impurity peaks exceeding 1.2 [1]. In this validated system, 'Impurity 2'—chemically defined as (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride—demonstrated recovery rates of 101.33% at the 50% concentration level, 99.00% at the 100% level, and 97.60% at the 150% level, with corresponding %RSD values of 0.99, 1.04, and 0.38 [2]. By comparison, Impurity 1 showed lower recovery at the 50% level (94.67%, %RSD 0.45) and Impurity 3 exhibited a lower recovery at the 100% level (91.00%, %RSD 0.51) [2]. The linearity of the method for pralsetinib and all three impurities exceeded r² > 0.999 across the tested concentration range [1]. The validated retention time for Impurity 2 provides a distinct, quantifiable marker that differentiates this compound from co-eluting analogues such as Impurity 1 and Impurity 3.

Impurity Profiling HPLC Method Validation ANDA Regulatory Compliance

Supplier-Certified Chemical Purity: 98% Minimum Versus Uncontrolled Analogues

Multiple reputable vendors including Fluorochem, CymitQuimica, and Leyan supply the (S)-enantiomer hydrochloride at certified purity levels of 98% (HPLC) or higher . The free base form (CAS 1980023-96-8) is additionally available from MedChemExpress at 98.27% purity . In contrast, generic or uncontrolled sources of pyrazole-aryl-ethanamine analogues—including the (R)-enantiomer and other regioisomers—frequently lack batch-specific certificates of analysis with enantiomeric purity data. The availability of a well-characterized reference standard with detailed characterization data compliant with regulatory guidelines differentiates this compound from structurally similar but analytically unqualified alternatives, enabling its direct use in method validation (AMV), quality control (QC), and ANDA stability studies without additional in-house qualification.

Quality Control Reference Standards GMP Starting Materials

Process Yield Impact: S-Enantiomer Enables Late-Stage Amide Coupling Without Chromatographic Purification

The final step of pralsetinib synthesis involves reacting (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride (CAS 2097133-17-8) with the cis-cyclohexanecarboxylic acid partner (CAS 2778223-52-0) to directly afford pralsetinib API [1][2]. In the optimized process disclosed in US 20240059672, this late-stage amidation proceeds with the (S)-amine to generate the cis-pralsetinib diastereomer. If the (R)-enantiomer were substituted, the resulting (trans)- or mixed diastereomer would not satisfy the cis:trans ratio specification of ≥4:1, necessitating diastereomer separation via preparative HPLC or fractional crystallization [2]. Process mass intensity calculations indicate that avoiding such a chromatographic separation reduces solvent consumption by approximately 30–40% and shortens the manufacturing cycle by one unit operation. Furthermore, the availability of both the free base and HCl salt forms allows process chemists to select the optimal reactive species for different coupling conditions (e.g., free base for Schotten-Baumann conditions, HCl salt for HATU-mediated coupling) .

Process Chemistry GMP Manufacturing Cost of Goods

Sourcing and Application Scenarios for S-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine in Pralsetinib Development and Manufacturing


ANDA Analytical Method Development and Validation Using a Regulatory-Compliant Impurity 2 Standard

Generic drug developers preparing ANDA submissions for pralsetinib must establish and validate impurity profiling methods per ICH Q2(R1). The validated HPLC protocol achieving resolution >1.5 and recovery of 99.0–101.3% for Impurity 2 across 50–150% concentration levels [1] directly supports method transfer to QC laboratories. Procuring the (S)-enantiomer as a characterized reference standard with documented retention time, linearity (r² > 0.999), and precision data eliminates the need for structural elucidation of an unknown impurity peak, accelerating the ANDA filing timeline.

Commercial-Scale Pralsetinib API Manufacturing with Stereodefined Late-Stage Intermediate

In GMP manufacturing of pralsetinib, the (S)-enantiomer amine hydrochloride (CAS 2097133-17-8, ≥98% purity) is coupled directly with the cis-cyclohexanecarboxylic acid partner to yield pralsetinib . Using this single-enantiomer intermediate avoids the 50% yield loss and additional diastereomer separation required when racemic material is employed, providing a quantifiable advantage in process mass intensity and cycle time [2]. Supply chain managers should qualify suppliers offering batch-specific certificates of analysis with enantiomeric purity documentation to ensure consistent API quality.

Stereochemical Integrity Testing During Drug Substance Stability Studies

Forced degradation studies of pralsetinib under acidic (29.3% degradation), basic (21.5% degradation), and oxidative (19.8% degradation) conditions have identified five degradation products by HPLC-MS/MS [1]. The (S)-enantiomer intermediate serves as a critical reference marker in these stability-indicating methods, enabling detection of any stereochemical inversion at the chiral center during long-term storage. Laboratories should procure both the (S)-enantiomer and its (R)-antipode as orthogonal reference standards to validate chiral HPLC methods capable of detecting ≤0.5% enantiomeric impurity.

Medicinal Chemistry SAR Exploration of RET Inhibitor Scaffolds

In discovery-stage programs targeting RET kinase or related tyrosine kinases, the (S)-configured amine serves as a key building block for parallel library synthesis. Its defined stereochemistry and >98% purity ensure that observed differences in biochemical potency (e.g., IC50 in Ba/F3 RET cell assays) are attributable to scaffold modifications rather than enantiomeric impurities. Medicinal chemistry teams should source the single enantiomer rather than the racemate to avoid confounding SAR interpretation with mixed stereochemical outcomes.

Quote Request

Request a Quote for (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.